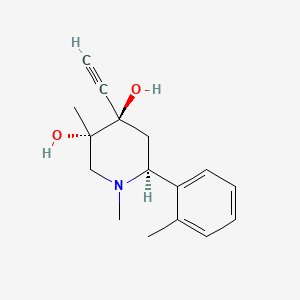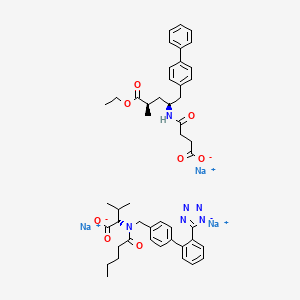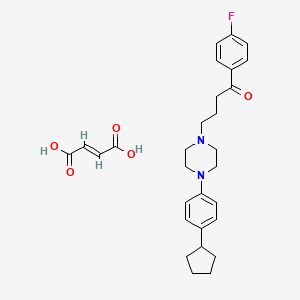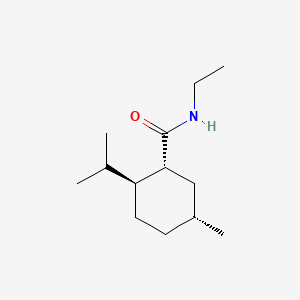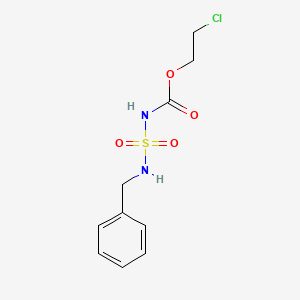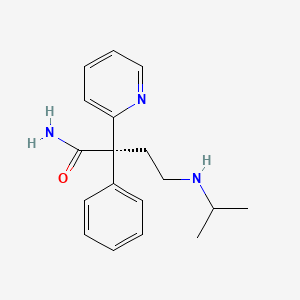
2,3-Dihydroxypropyl 3-(hexylthio)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxypropyl 3-(hexylthio)propionate is an organic compound with the molecular formula C12H24O4S It is a derivative of propionic acid and contains both hydroxyl and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 2,3-Dihydroxypropyl 3-(hexylthio)propionate involves the reaction of 2,3-dihydroxypropane with hexylthiopropionic acid ester. The reaction typically requires controlled temperature and specific conditions to ensure the desired product is obtained. Purification steps are necessary to isolate the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 3-(hexylthio)propionate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The thioether group can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
2,3-Dihydroxypropyl 3-(hexylthio)propionate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 3-(hexylthio)propionate involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the thioether group can participate in redox reactions. These interactions influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxypropyl 3-(methylthio)propionate
- 2,3-Dihydroxypropyl 3-(ethylthio)propionate
- 2,3-Dihydroxypropyl 3-(butylthio)propionate
Uniqueness
2,3-Dihydroxypropyl 3-(hexylthio)propionate is unique due to its longer hexyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
67859-56-7 |
|---|---|
Molecular Formula |
C12H24O4S |
Molecular Weight |
264.38 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 3-hexylsulfanylpropanoate |
InChI |
InChI=1S/C12H24O4S/c1-2-3-4-5-7-17-8-6-12(15)16-10-11(14)9-13/h11,13-14H,2-10H2,1H3 |
InChI Key |
SXNLGWZJZFAJAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCC(=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


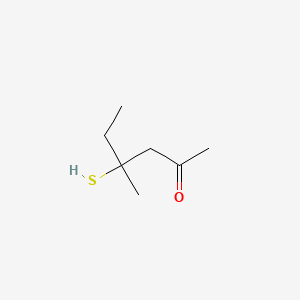


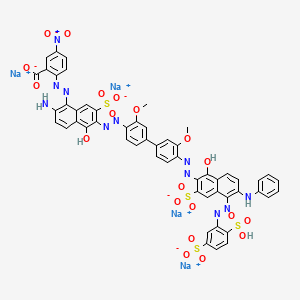
![1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B15193593.png)
